molecular formula C14H13N3O2S B2731255 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 879576-89-3

1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2731255
CAS No.: 879576-89-3
M. Wt: 287.34
InChI Key: YFJWBRWVCCDXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thiophene and a propan-2-yl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives.

Scientific Research Applications

1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a furan ring instead of thiophene.

    1-(Propan-2-yl)-6-(benzofuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a broader class of pyrazolo[3,4-b]pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H13N3O2S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 879576-89-3

Structural Features

The structure of the compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the thiophene ring and the isopropyl group at specific positions contributes to its unique pharmacological profile.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent antiviral properties. For instance, a series of compounds including those with similar structural motifs were evaluated for their efficacy against enteroviruses such as poliovirus and coxsackievirus. The findings indicated that compounds with an isopropyl group at the N1 position displayed significantly higher selectivity indices for inhibiting viral replication compared to other analogues .

TBK1 Inhibition

Another notable biological activity of this compound is its role as a TBK1 inhibitor . TBK1 (TANK-binding kinase 1) is crucial in regulating innate immune responses and has implications in cancer therapy. Compounds within this class have shown IC50 values as low as 0.2 nM for TBK1 inhibition, indicating their potential as therapeutic agents in inflammatory and cancer-related diseases .

Antitubercular Activity

In vitro studies have also highlighted the antitubercular activity of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Certain modifications on the core structure have been linked to enhanced efficacy in inhibiting bacterial growth, demonstrating the potential for developing new antitubercular agents from this scaffold .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features:

PositionSubstituentEffect on Activity
N1IsopropylIncreased antiviral activity
C6Thiophen-2-ylEssential for TBK1 inhibition
C4Carboxylic acidEnhances solubility

This table summarizes how specific substitutions influence the biological activity of the compound, emphasizing the importance of structural optimization in drug design.

Case Study 1: Antiviral Screening

In a study conducted by Xing et al., various pyrazolo[3,4-b]pyridine derivatives were screened for their antiviral activities against enteroviruses. The compound containing an isopropyl group at the N1 position was among those exhibiting promising results with high selectivity indices and low cytotoxicity in vitro .

Case Study 2: TBK1 Inhibition and Cancer Therapy

A series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TBK1 signaling pathways. Compound 15y , structurally related to our target compound, demonstrated significant inhibition of TBK1 with an IC50 value of 0.2 nM and showed potential in reducing cell proliferation across various cancer cell lines .

Properties

IUPAC Name

1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8(2)17-13-10(7-15-17)9(14(18)19)6-11(16-13)12-4-3-5-20-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJWBRWVCCDXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.